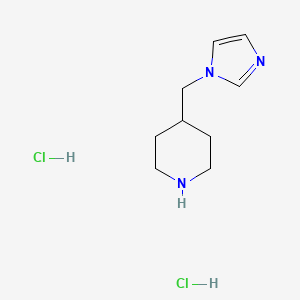![molecular formula C6H11ClN4O B1441578 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride CAS No. 1354953-17-5](/img/structure/B1441578.png)
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride is a useful research compound. Its molecular formula is C6H11ClN4O and its molecular weight is 190.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis and Biological Evaluation : Various derivatives of triazolo-pyrazin compounds have been synthesized and evaluated for biological activities. For instance, derivatives bearing benzenesulfonamide moieties showed promising antimicrobial activity against specific bacterial strains and yeast-like fungi, demonstrating the potential of these compounds in therapeutic applications (Hassan, 2013). Similarly, a study synthesized and tested derivatives with potential pharmacological activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective properties (Kulikovska et al., 2014).
Pharmacological Properties and Applications
- P2X7 Receptor Antagonists : Substituted dihydro-triazolo-pyrazin-one compounds were synthesized and characterized as potent human P2X7 receptor antagonists. These compounds demonstrated significant potency and oral bioavailability, suggesting their potential use in in vivo profiling of P2X7 receptor-related diseases (Ameriks et al., 2016).
Chemical Properties and Reactions
- Synthesis Techniques and Characterization : The synthesis, reactions, and theoretical studies of triazolo-pyrimidinium and triazolo-pyrazinium derivatives were documented, highlighting their chemical stability and potential for molecular rearrangement, providing insights into their chemical behavior and applications (Crabb et al., 1997).
Antimicrobial and Anticancer Activities
- Antibacterial and Anticancer Activities : A series of triazole linked to pyrazole derivatives were synthesized and assessed for their antibacterial and anticancer activities, demonstrating significant inhibitory potential against different bacterial microorganisms and cancer cell lines, indicating their potential in medicinal chemistry (Mallisetty et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride involves the reaction of 3-amino-1,2,4-triazole with 3,6-dichloropyrazine-2-carbaldehyde followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "3-amino-1,2,4-triazole", "3,6-dichloropyrazine-2-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-triazole (1.0 g, 14.5 mmol) in methanol (20 mL) and add 3,6-dichloropyrazine-2-carbaldehyde (2.5 g, 14.5 mmol) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water (20 mL). Add sodium borohydride (0.5 g, 13.2 mmol) to the solution and stir the mixture at room temperature for 2 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 4: Dissolve the crude product in methanol and add hydrochloric acid to the solution to form the dihydrochloride salt. Concentrate the solution under reduced pressure to yield the final product as a white solid." ] } | |
Número CAS |
1354953-17-5 |
Fórmula molecular |
C6H11ClN4O |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c11-4-6-9-8-5-3-7-1-2-10(5)6;/h7,11H,1-4H2;1H |
Clave InChI |
SPEIOQWZCAJHKO-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NN=C2CO)CN1.Cl.Cl |
SMILES canónico |
C1CN2C(=NN=C2CO)CN1.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


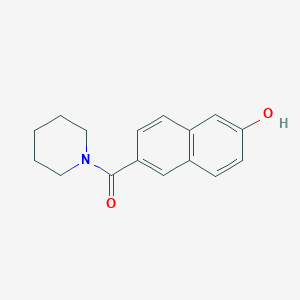

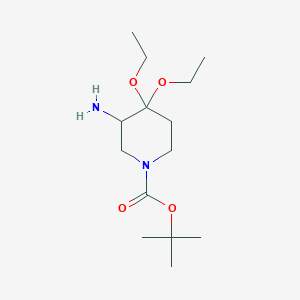
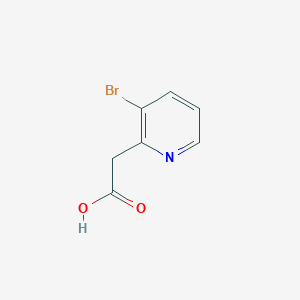
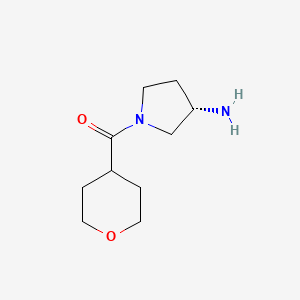
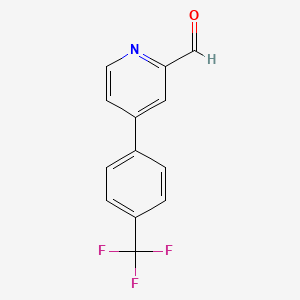
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
